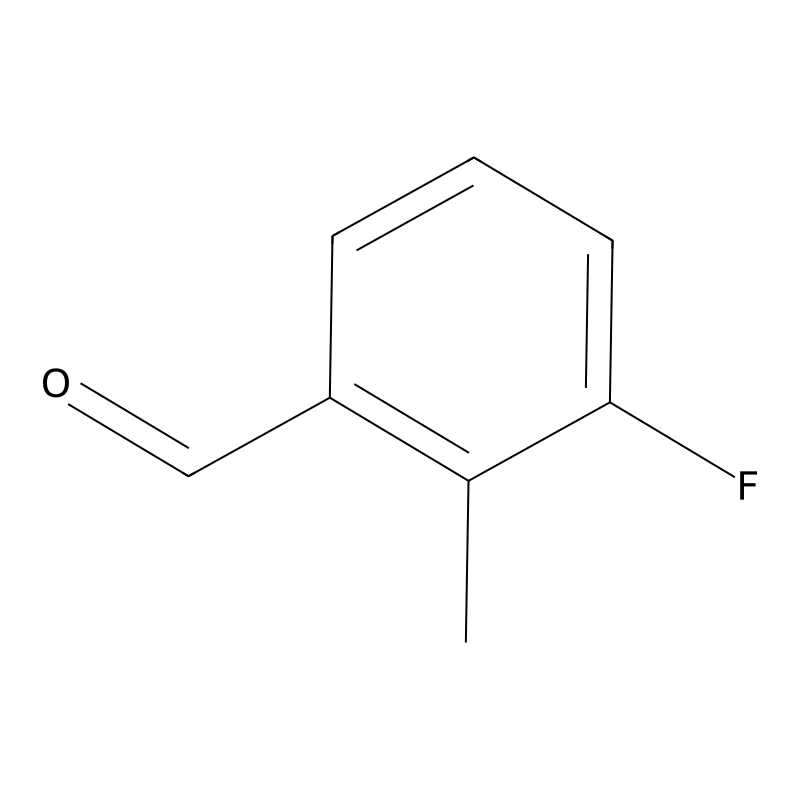

3-Fluoro-2-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Fluoro-2-methylbenzaldehyde is an aromatic aldehyde, a type of organic compound with a formyl group (CHO) attached to an aromatic ring. While not as widely studied as other aromatic aldehydes, it has been synthesized and characterized in various scientific investigations. Researchers have employed different methods for its preparation, including:

- Fries rearrangement of 3-fluoro-2-methylphenyl acetate [].

- Vilsmeier-Haack formylation of 3-fluoro-2-toluene [].

Following synthesis, researchers typically utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the obtained 3-fluoro-2-methylbenzaldehyde [, ].

Potential Applications:

The limited research available on 3-fluoro-2-methylbenzaldehyde suggests potential applications in various scientific fields:

- Organic synthesis: As a building block for the synthesis of more complex molecules, 3-fluoro-2-methylbenzaldehyde could be employed in the preparation of pharmaceuticals, fine chemicals, and functional materials [, ].

- Medicinal chemistry: The presence of the fluorine and methyl groups introduces unique electronic and steric properties, making 3-fluoro-2-methylbenzaldehyde a potential candidate for the development of novel drugs with improved activity and selectivity []. However, further research is necessary to explore this possibility.

- Material science: The aromatic ring and formyl group in 3-fluoro-2-methylbenzaldehyde could contribute to the development of functional materials with specific properties like liquid crystals or optoelectronic devices. However, similar to medicinal chemistry, further research is needed in this area [].

Current limitations and future directions:

Despite these potential applications, research on 3-fluoro-2-methylbenzaldehyde remains limited. Further studies are needed to:

- Explore and optimize its synthesis methods for larger-scale production.

- Investigate its reactivity and compatibility with different reaction conditions.

- Evaluate its potential in various scientific disciplines like medicinal chemistry and material science.

3-Fluoro-2-methylbenzaldehyde is an aromatic compound characterized by the presence of a fluorine atom at the meta position relative to the aldehyde functional group on a methyl-substituted benzene ring. Its chemical formula is C₈H₇FO, and it has a molecular weight of approximately 138.14 g/mol. This compound appears as a colorless to slightly pale yellow liquid and is known for its distinct aromatic odor. It is primarily utilized in organic synthesis as a building block due to its functional groups that enable further chemical modifications .

There is no scientific research readily available on the specific mechanism of action of 3F2MB in biological systems.

- Flammability: Flash point is reported to be 81 °C [], indicating flammability.

- Other hazards: Detailed safety information is not readily available in scientific literature. However, as with most aromatic compounds, it is advisable to handle 3F2MB with appropriate personal protective equipment (PPE) in a well-ventilated fume hood due to potential respiratory irritation.

- Nucleophilic Addition: The carbonyl group in 3-fluoro-2-methylbenzaldehyde can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions, such as the formation of imines or enones when reacted with amines or other carbonyl compounds.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions .

3-Fluoro-2-methylbenzaldehyde can be synthesized through several methods:

- Fluorination of 2-Methylbenzaldehyde: One common method involves the direct fluorination of 2-methylbenzaldehyde using fluorinating agents such as Selectfluor or other electrophilic fluorinating reagents under controlled conditions.

- Formylation of Fluorinated Aromatics: Another approach is to start from a fluorinated methylbenzene and perform formylation using reagents like formic acid or carbon monoxide in the presence of a catalyst .

3-Fluoro-2-methylbenzaldehyde finds applications primarily in:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

- Fluorinated Compounds: Due to its unique properties, it is used in the development of fluorinated compounds that may have enhanced biological activity or stability.

- Research: This compound is utilized in various research settings for studying reaction mechanisms and properties of fluorinated organic molecules .

Interaction studies involving 3-fluoro-2-methylbenzaldehyde focus on its reactivity with nucleophiles and electrophiles. Research into its interactions with biological macromolecules (like proteins or nucleic acids) could provide insight into its potential biological effects. Additionally, studies examining its environmental interactions are crucial for understanding its behavior and persistence in ecological systems .

Several compounds share structural similarities with 3-fluoro-2-methylbenzaldehyde. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methylbenzaldehyde | C₈H₈O | No fluorine; more reactive due to lack of electron-withdrawing group. |

| 4-Fluoro-2-methylbenzaldehyde | C₈H₇F | Fluorine at para position; different electronic effects on reactivity. |

| 3-Chloro-2-methylbenzaldehyde | C₈H₇Cl | Chlorine instead of fluorine; potential differences in biological activity. |

| 3-Bromo-2-methylbenzaldehyde | C₈H₇Br | Bromine presence; larger size may affect sterics and reactivity. |

The uniqueness of 3-fluoro-2-methylbenzaldehyde lies in its specific electronic properties imparted by the fluorine atom, which can enhance reactivity in certain chemical transformations compared to its non-fluorinated counterparts .

Fluorination Strategies in Aromatic Systems

Fluorination of aromatic compounds is critical for modifying electronic and steric properties. For 3-fluoro-2-methylbenzaldehyde, fluorination typically occurs early in the synthesis to ensure regioselectivity. Two primary approaches dominate:

Electrophilic Fluorination:

- Reagents: $$ \text{N-Fluorobenzenesulfonimide} $$ (NFSI) and $$ \text{Selectfluor}^\circledR $$ are preferred for their stability.

- Mechanism: Fluorine is introduced via an electrophilic aromatic substitution (EAS) mechanism, where the methyl group directs fluorine to the meta position relative to the aldehyde.

- Challenges: Competing side reactions, such as over-fluorination or ring oxidation, require precise temperature control (-70°C to 25°C).

Halogen Exchange:

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Electrophilic (NFSI) | 65–75% | High | Moderate |

| Halogen Exchange | 80–85% | Moderate | High |

Formylation Techniques for Aldehyde Group Introduction

The aldehyde group is introduced via formylation, with two main routes:

Vilsmeier-Haack Reaction:

Gattermann Reaction:

Example Synthesis Pathway:

- Fluorination of 2-methyltoluene using NFSI.

- Formylation via Vilsmeier-Haack:

$$

\text{3-Fluoro-2-methyltoluene} + \text{DMF} + \text{POCl}_3 \rightarrow \text{3-Fluoro-2-methylbenzaldehyde} \quad

$$

Optimization of Regioselectivity in Multistep Syntheses

Regioselectivity is influenced by substituent directing effects and reaction conditions:

- Methyl Group: Acts as an ortho/para director, favoring formylation at the para position relative to itself.

- Fluorine: A meta director due to its electron-withdrawing nature, ensuring the aldehyde group occupies the desired position.

Case Study:

In the synthesis of 3-fluoro-2-methylbenzaldehyde from 2-fluorotoluene, optimizing the CO pressure (200 psi) and temperature (60°C) in the presence of $$ \text{AlCl}_3 $$ yielded 86.7% pure product.

Catalytic Processes for Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Fluorination:

Phase-Transfer Catalysis (PTC):

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–24 hr | 0.5–2 hr |

| Yield | 70–75% | 85–90% |

| Safety Profile | Moderate | High |

Oxidation and Reduction Pathways

The aldehyde group in 3-fluoro-2-methylbenzaldehyde undergoes characteristic oxidation and reduction reactions. Oxidation with Oxone (potassium peroxymonosulfate) in aqueous or water-ethanol mixtures converts the aldehyde to a carboxylic acid under mild, eco-friendly conditions [5]. This reaction proceeds via the formation of a hydrate intermediate, which is further oxidized to the corresponding 3-fluoro-2-methylbenzoic acid. The fluorine substituent enhances the electrophilicity of the carbonyl carbon, accelerating the oxidation process compared to non-fluorinated analogs [5].

Reduction of the aldehyde group to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄) in acetonitrile with ammonium oxalate as a catalyst [7]. The reaction completes within 5–40 minutes at room temperature, yielding 3-fluoro-2-methylbenzyl alcohol. The methyl group’s steric hindrance slightly slows the reduction kinetics compared to unsubstituted benzaldehyde, but the fluorine atom’s inductive effect counterbalances this by polarizing the carbonyl bond [7].

| Reaction Type | Reagent/Conditions | Product | Key Influences |

|---|---|---|---|

| Oxidation | Oxone, H₂O/EtOH, 25°C | 3-Fluoro-2-methylbenzoic acid | Fluorine enhances electrophilicity [5] |

| Reduction | NaBH₄, (NH₄)₂C₂O₄, CH₃CN, rt | 3-Fluoro-2-methylbenzyl alcohol | Steric hindrance from methyl group [7] |

Nucleophilic and Electrophilic Substitution Reactions

The benzene ring in 3-fluoro-2-methylbenzaldehyde exhibits distinct reactivity in substitution reactions due to its substituents:

Electrophilic Substitution:

The fluorine atom at the meta position deactivates the ring and directs incoming electrophiles to the ortho and para positions relative to itself. However, the methyl group at the ortho position sterically hinders substitution at adjacent sites, favoring para-substitution. For example, nitration predominantly yields 3-fluoro-2-methyl-5-nitrobenzaldehyde [8].Nucleophilic Aromatic Substitution (SₙAr):

The electron-withdrawing aldehyde and fluorine groups activate the ring for nucleophilic attack. Amide enolates, such as those derived from lactams, displace the fluorine atom under mild conditions via a concerted mechanism [8]. This reactivity is exploited to synthesize arylated derivatives, such as 2-aryl-3-fluoro-2-methylbenzaldehydes, which are valuable intermediates in medicinal chemistry [8].

Catalytic Cross-Coupling Reactions

3-Fluoro-2-methylbenzaldehyde participates in palladium-catalyzed cross-coupling reactions, leveraging the fluorine atom as a directing group. The methyl substituent moderates steric effects, enabling efficient coupling at the para position. For instance, Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives, which are pivotal in constructing fluorinated liquid crystals [8]. The aldehyde group can be temporarily protected as an acetal to prevent side reactions during coupling [4].

Fluorinated Radical-Mediated Functionalization

The C–F bond in 3-fluoro-2-methylbenzaldehyde is resistant to homolytic cleavage under standard conditions. However, radical-mediated functionalization is achievable using initiators like azobisisobutyronitrile (AIBN) in the presence of hydrogen donors. For example, hydrogen atom transfer (HAT) reactions selectively functionalize the methyl group, yielding fluorinated benzyl radicals that dimerize or add to alkenes [6]. This pathway is less explored but holds potential for synthesizing fluorinated polymers [6].

3-Fluoro-2-methylbenzaldehyde serves as a crucial reagent in the synthesis of advanced anticancer compounds, particularly in the development of resveratrol derivatives incorporating curcumin moieties as antitubulin agents [1] [2] [3]. These hybrid molecules demonstrate significant potential as antitumor agents by targeting tubulin polymerization, a critical process in cancer cell division.

The compound's role in anticancer agent synthesis extends beyond traditional chemotherapy approaches. Research has demonstrated that fluorinated benzaldehyde derivatives can be incorporated into novel pharmaceutical scaffolds that exhibit enhanced biological activity [4]. The fluorine substitution pattern in 3-Fluoro-2-methylbenzaldehyde provides unique electronic properties that contribute to improved drug-target interactions and metabolic stability.

Recent studies have shown that compounds synthesized using 3-Fluoro-2-methylbenzaldehyde as a starting material demonstrate significant antiproliferative effects against various cancer cell lines [5] [6]. These findings suggest that the fluorinated benzaldehyde scaffold can serve as a valuable platform for developing next-generation anticancer therapeutics with improved efficacy and reduced resistance potential.

The synthesis of indenopyrazine dicarbonitriles using 3-Fluoro-2-methylbenzaldehyde as a reagent has yielded compounds that function as inhibitors of deubiquitinating enzymes [1] [2] [3]. These enzyme inhibitors represent a novel therapeutic approach for cancer treatment, as deubiquitinating enzymes play critical roles in protein degradation pathways that are often dysregulated in cancer cells.

Utility in Material Science and Polymer Chemistry

3-Fluoro-2-methylbenzaldehyde demonstrates significant utility in material science applications, particularly in the production of specialty polymers and resins with enhanced thermal stability and chemical resistance [7] [9]. The fluorinated aromatic structure contributes to improved performance characteristics in high-temperature applications and chemically aggressive environments.

The compound serves as a building block in the synthesis of fluorinated conjugated polymers, which have gained prominence in organic electronics applications [10] [11]. These polymers exhibit high coplanarity of their structures, lower frontier molecular orbital energy levels, and strong nonbonding interactions, making them suitable for use in organic field-effect transistors, organic solar cells, and organic thermoelectric devices.

In polymer chemistry, 3-Fluoro-2-methylbenzaldehyde contributes to the development of materials with unique properties derived from the incorporation of fluorine atoms. The fluorination strategy enhances the electron-deficiency of polymer backbones, influencing charge carrier transport performance and overall material stability [10] [12]. This approach has led to the creation of high-performance n-type or ambipolar polymeric semiconductors with applications in advanced electronic devices.

The compound's utility extends to the production of fluorinated amphiphilic polymers that can self-assemble into various morphologies, including micelles and vesicles [12]. These self-assembled structures have demonstrated enhanced oxygen binding capacity, making them valuable for applications in catalysis, environmental sensors, smart packaging, agriculture, and medicine.

Contributions to Flavor and Fragrance Chemistry

3-Fluoro-2-methylbenzaldehyde exhibits unique aromatic properties that make it valuable in the formulation of flavors and fragrances [7] [13] [14]. The fluorine substitution imparts distinctive characteristics to the compound's aromatic profile, enhancing the sensory experience of products in which it is incorporated.

The compound's application in flavor and fragrance chemistry is supported by its ability to provide unique aromatic profiles that differ from conventional benzaldehyde derivatives [13] [15]. The fluorinated structure contributes to enhanced stability and modified volatility characteristics, making it suitable for use in various fragrance formulations where long-lasting and distinctive scent profiles are desired.

Research has demonstrated that fluorinated aromatic compounds, including 3-Fluoro-2-methylbenzaldehyde, can serve as building blocks for creating novel fragrance molecules with improved performance characteristics [16]. The incorporation of fluorine atoms can modify the molecular interactions responsible for olfactory perception, potentially leading to fragrances with enhanced intensity, longevity, or unique scent profiles.

The compound's utility in flavor chemistry extends to its role as a precursor for synthesizing flavor compounds with enhanced stability and bioavailability [13]. The fluorinated structure can contribute to improved metabolic stability and modified sensory characteristics, making it valuable for developing flavoring agents with enhanced performance in food and beverage applications.

Case Studies in Bioactive Molecule Development

Several case studies demonstrate the successful application of 3-Fluoro-2-methylbenzaldehyde in bioactive molecule development. The synthesis of resveratrol derivatives with curcumin moieties represents a significant advancement in anticancer drug development, where the compound serves as a key reagent in creating hybrid molecules with enhanced therapeutic potential [1] [2] [3].

The development of deubiquitinating enzyme inhibitors using 3-Fluoro-2-methylbenzaldehyde as a synthetic intermediate has shown promising results in creating novel therapeutic agents [1] [2] [3]. These inhibitors target critical protein degradation pathways that are often dysregulated in cancer and other diseases, representing a novel approach to therapeutic intervention.

Case studies in pharmaceutical intermediate synthesis have demonstrated the versatility of 3-Fluoro-2-methylbenzaldehyde as a building block for anti-inflammatory and analgesic drug development [7] [9]. The compound's unique structural features contribute to improved pharmacological properties in the resulting pharmaceutical compounds, including enhanced bioavailability and metabolic stability.

The application of 3-Fluoro-2-methylbenzaldehyde in materials science has yielded advanced polymer systems with superior performance characteristics [9]. These materials demonstrate enhanced thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, automotive, and electronics industries.

Research findings indicate that compounds synthesized using 3-Fluoro-2-methylbenzaldehyde as a starting material exhibit significant biological activity across multiple therapeutic areas [4] [17]. The fluorinated structure contributes to improved drug-target interactions, enhanced metabolic stability, and modified physicochemical properties that can lead to improved therapeutic efficacy.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant